N-ethyl-2-(2-thienyl)acetamide
Description
N-Ethyl-2-(2-thienyl)acetamide is an acetamide derivative featuring a 2-thienyl group at the α-carbon position and an ethyl substituent on the nitrogen atom. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol. The 2-thienyl moiety introduces electron-rich aromatic characteristics, while the ethyl group enhances lipophilicity compared to unsubstituted acetamides.
Properties
IUPAC Name |
N-ethyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-9-8(10)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBFSZIBRDCFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between N-ethyl-2-(2-thienyl)acetamide and related acetamides:
Key Observations:
Crystallographic and Spectroscopic Insights
- Hydrogen Bonding : Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing crystal packing. The target compound may adopt similar motifs, depending on substituent geometry .
- Spectroscopic Signatures : IR and NMR data from for N-(3-acetyl-2-thienyl)acetamides suggest characteristic peaks for thienyl (δ 6.8–7.2 ppm in ¹H NMR) and carbonyl (1650–1700 cm⁻¹ in IR) groups .
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